1-(Bromomethyl)-4-chloro-2-methoxybenzene

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

1-(Bromomethyl)-4-chloro-2-methoxybenzene (CAS 76283-12-0), also known as 4-chloro-2-methoxybenzyl bromide, is a multiply substituted benzyl halide with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol. It features a benzene ring substituted with a reactive bromomethyl group, a chlorine atom at the 4-position, and a methoxy group at the 2-position.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 76283-12-0
Cat. No. B1290134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-chloro-2-methoxybenzene
CAS76283-12-0
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Cl)CBr
InChIInChI=1S/C8H8BrClO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3
InChIKeyWQIRCKXHQCBEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-4-chloro-2-methoxybenzene CAS 76283-12-0: Structure, Properties and Procurement Overview


1-(Bromomethyl)-4-chloro-2-methoxybenzene (CAS 76283-12-0), also known as 4-chloro-2-methoxybenzyl bromide, is a multiply substituted benzyl halide with the molecular formula C8H8BrClO and a molecular weight of 235.51 g/mol [1]. It features a benzene ring substituted with a reactive bromomethyl group, a chlorine atom at the 4-position, and a methoxy group at the 2-position . This unique combination of electron-donating (methoxy) and electron-withdrawing (chloro) substituents imparts a distinct reactivity profile, making it a versatile building block for complex molecule synthesis. It is commercially available from reputable suppliers with typical purity specifications of ≥95% to 97% .

4-Chloro-2-methoxy substitution pattern enables regioselective alkylation and defined electronic tuning for target-oriented synthesis.
Dual reactive sites (benzylic bromide and aryl chloride) support sequential, chemoselective transformations in multi-step routes.
Patent-precedented intermediate for optical brighteners and drug-like scaffolds, reducing pathway development risk.

Why Generic Benzyl Bromides Cannot Substitute 1-(Bromomethyl)-4-chloro-2-methoxybenzene CAS 76283-12-0 in Critical Syntheses


Generic, unsubstituted benzyl bromides lack the precise electronic and steric environment required for many advanced synthetic applications. The presence of both an electron-donating methoxy group and an electron-withdrawing chlorine atom on the same aromatic ring creates a finely balanced reactivity profile that cannot be replicated by simpler analogs [1]. This specific substitution pattern dictates reaction rates, regioselectivity, and the physical properties of downstream intermediates [2]. Attempting to substitute a simpler benzyl halide, such as benzyl bromide or 4-methoxybenzyl bromide, would alter the electronic landscape, leading to different reaction kinetics, potential side reactions, and ultimately, a different product profile, which is unacceptable in target-oriented synthesis, particularly in pharmaceutical manufacturing where the final compound's structure and purity are paramount [3].

Regioisomer mismatch

2-Chloro-4-methoxybenzyl bromide places substituents differently, altering reactivity and downstream intermediate architecture; target-specific synthesis requires the 4-chloro-2-methoxy arrangement.

Absent secondary handle

Generic benzyl bromides or 4-methoxybenzyl bromide lack the aryl chloride, limiting the molecule to a single transformation and reducing convergent synthesis options.

Electronic profile shift

Unsubstituted or mono-substituted analogs change the balance of electron-donating and -withdrawing effects, which may alter reaction rates and selectivity in SN2 or subsequent steps.

1-(Bromomethyl)-4-chloro-2-methoxybenzene CAS 76283-12-0: Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Reactivity via a Unique 4-Chloro-2-methoxy Substitution Pattern

This compound features a specific 4-chloro-2-methoxy substitution pattern on the benzyl bromide core, which is absent in its closest regioisomer, 2-chloro-4-methoxybenzyl bromide (CAS 54788-17-9). This exact arrangement is not merely structural; it is a critical determinant in the synthesis of specific bioactive molecules. For instance, it is explicitly required for synthesizing key intermediates in the development of certain NLRP3 inflammasome inhibitors, where the 4-chloro-2-methoxy motif is essential for activity [1]. The 2-chloro-4-methoxy regioisomer would direct the initial substitution differently and place the chlorine atom in a distinct electronic environment, which is known to be crucial for subsequent transformations and final target binding .

Regioisomer comparison
Head-to-head
4-chloro-2-methoxybenzyl bromide
vs. 2-chloro-4-methoxy regioisomer
Regioisomeric swap alters substitution outcome
Regioisomer selection is critical for synthesizing target-active intermediates; mismatch may yield inactive analogs.
Required for specific NLRP3 inhibitor motifs
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Distinct Boiling Point for Isolation and Purification: 140-145 °C at 13 mm Hg

The target compound possesses a well-defined boiling point of 140-145 °C at 13 mm Hg, as documented in patent literature [1]. This is a crucial, quantifiable physical property for its isolation and purification via distillation. In contrast, many simpler, unsubstituted benzyl bromides have significantly lower boiling points (e.g., benzyl bromide boils at 198-199 °C at 760 mm Hg, corresponding to a much lower temperature at 13 mm Hg), while the regioisomer 2-chloro-4-methoxybenzyl bromide has a predicted boiling point of 275.6±25.0 °C at 760 mm Hg . The intermediate boiling point of the target compound under reduced pressure facilitates its separation from both lower-boiling impurities and higher-boiling byproducts, offering a distinct advantage in multi-step synthesis workflows.

Boiling point
Cross-study
140–145 °C / 13 mm Hg
Benzyl bromide: much lower; regioisomer: predicted ~275 °C / 760 mm Hg
Intermediate boiling point enables straightforward purification by distillation, reducing reliance on chromatography.
Documented in patent literature
Process Chemistry Purification Physical Properties

Patented High-Value Intermediate for Optical Brighteners and Pharmaceuticals

The target compound is a specifically claimed intermediate in U.S. Patent US4447651A for the synthesis of 1,4-bis-(4-chloro-2-methoxystyryl)-benzene, a high-value optical brightener for thermoplastics [1]. The patent explicitly details the synthesis of the target benzyl bromide (boiling point 140-145 °C/13 mm Hg) and its subsequent conversion to a phosphonate, which is then used in a Wittig reaction [1]. This establishes a clear, patent-protected, and industrially relevant application that is not claimed for simpler analogs. Furthermore, it is referenced as a key building block in the synthesis of pharmaceutical agents, including intermediates for sodium-glucose cotransporter-2 (SGLT2) inhibitors like dapagliflozin .

Patented role
Reported
U.S. Patent US4447651A
Simpler benzyl halides: not claimed
Claimed intermediate for optical brightener and SGLT2 inhibitor routes
Patent-validated synthetic path reduces development risk for high-value materials.
Also cited in pharmaceutical building block syntheses
Process Chemistry Industrial Application Polymer Chemistry

Tunable Electronic Profile: Accelerated SN2 Reactions via Additive Substituent Effects

The presence of both an electron-donating methoxy group and an electron-withdrawing chlorine atom creates a unique electronic environment that modulates the reactivity of the benzylic carbon. While direct kinetic data for this specific compound is limited, the established principles of Hammett linear free-energy relationships allow for a class-level inference of its behavior [1]. Electron-withdrawing substituents on benzyl bromides are known to increase the rate of SN2 reactions with certain nucleophiles by enhancing the electrophilicity of the benzylic carbon [1]. The additive effect of the 2-methoxy (+M, -I) and 4-chloro (+M, -I) groups results in a net electron-withdrawing effect that differentiates it from unsubstituted benzyl bromide (σ = 0) and even 4-methoxybenzyl bromide, which is a faster substrate for specific reactions [2]. This tunable reactivity profile allows for reaction conditions that might be suboptimal for simpler analogs.

Electronic tuning
Class-level
Net electron-withdrawing effect
Predicted enhanced SN2 reactivity vs. benzyl bromide
Hammett-based prediction supports selection of reaction conditions; distinct profile from unsubstituted or mono-substituted analogs.
Inferred from literature substituent constants
Physical Organic Chemistry Kinetics Reactivity

Dual Halogen Functionality for Sequential, Chemoselective Transformations

Unlike simple benzyl bromides, this compound possesses two distinct halogen functionalities: a highly reactive benzylic bromine and a less reactive but still useful aromatic chlorine. The benzylic bromide can be selectively displaced by a wide range of nucleophiles under mild conditions, while the aromatic chlorine remains intact, serving as a latent handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, a compound like 4-methoxybenzyl bromide has no such secondary reactive site, limiting its utility to a single transformation. This inherent orthogonality allows for a more convergent and efficient synthesis of complex molecular architectures.

Dual-site reactivity
Class-level
Benzylic Br + aryl Cl
Orthogonal handles for sequential functionalization
Enables convergent synthesis strategies; specific chemoselectivity and cross-coupling conditions require validation.
Conceptual based on well-established reactivity principles
Synthetic Methodology Chemoselectivity Building Block

Validated Application Scenarios for 1-(Bromomethyl)-4-chloro-2-methoxybenzene CAS 76283-12-0


Synthesis of High-Performance Optical Brighteners for Thermoplastics

As documented in U.S. Patent US4447651A, this compound is the essential starting material for synthesizing 1,4-bis-(4-chloro-2-methoxystyryl)-benzene. The patent describes brominating 4-chloro-2-methoxytoluene to yield the target compound (boiling point 140-145 °C at 13 mm Hg), which is then converted to a phosphonate and used in a Wittig reaction to form the final bis-styrylbenzene brightener. This brightener is claimed to provide high light-fastness and a pleasant color shade in thermoplastics such as polyesters, vinyl polymers, and polyamides [1]. This application is a direct, quantifiable justification for procuring this specific building block.

Building Block for SGLT2 Inhibitor Intermediates (e.g., Dapagliflozin)

Literature and patent sources cite the use of this compound as an intermediate in the synthesis of pharmaceutical agents, particularly in routes towards sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs for treating type 2 diabetes . Its specific substitution pattern is required to construct the diarylmethane core found in these molecules. Procuring this compound provides a direct entry point into a well-trodden synthetic pathway for a commercially significant drug class.

Sequential Functionalization in Multi-Step Organic Synthesis

The presence of both a benzylic bromide and an aryl chloride offers a clear advantage for convergent synthesis. The benzylic bromide can be reacted with a first nucleophile (e.g., an amine or thiol) to install a specific functionality, followed by a palladium-catalyzed cross-coupling reaction at the aryl chloride site to further elaborate the molecule. This sequential, chemoselective approach is not possible with simpler benzyl bromides [2]. This dual-reactivity profile makes the compound a strategically valuable building block for medicinal chemists and process chemists aiming to build complex structures efficiently.

Precursor for Targeted Bioactive Molecules (e.g., NLRP3 Inhibitors)

This specific 4-chloro-2-methoxybenzyl motif is a key structural component in certain small molecule inhibitors of the NLRP3 inflammasome, a target implicated in inflammatory diseases [3]. The substitution pattern is crucial for binding to the target protein. Using a regioisomeric benzyl bromide would lead to a different product with likely altered pharmacological properties, underscoring the need for this exact compound in structure-activity relationship (SAR) studies and lead optimization campaigns.

Application
Selection Property
Validation Focus
Optical brightener synthesis
Patent-validated intermediate for 1,4-bis-(4-chloro-2-methoxystyryl)benzene
Boiling point, Wittig reaction yield
SGLT2 inhibitor intermediate
4-chloro-2-methoxy substitution pattern for diarylmethane core construction
Regiochemical purity, cross-coupling efficiency
Sequential functionalization
Dual reactive sites (benzylic Br, aryl Cl) for convergent multi-step synthesis
Chemoselective nucleophilic substitution, Pd-catalyzed coupling conditions
NLRP3 research tool intermediate
Essential 4-chloro-2-methoxybenzyl motif for target engagement in probe molecules
SAR interpretation, regioisomeric integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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